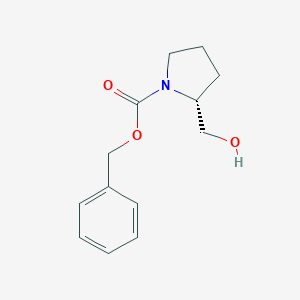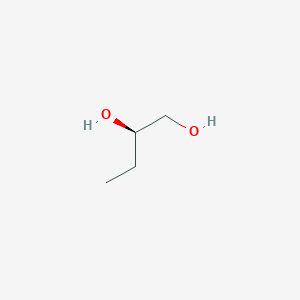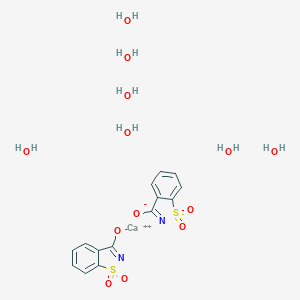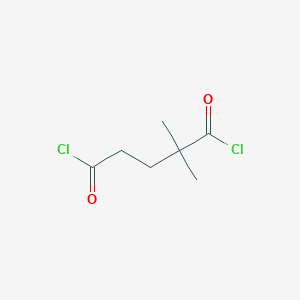
(S)-2-((Carboxymethyl)amino)propanoic acid
Übersicht
Beschreibung
N-(carboxymethyl)-L-alanine is an L-alanine derivative that is L-alanine in which one of the hydrogens of the amino group is replaced by a carboxymethyl group. It is a marine metabolite which acts as a fish attractant. It has a role as a marine metabolite and an animal metabolite. It is an amino dicarboxylic acid and a L-alanine derivative. It derives from an iminodiacetic acid.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : A study demonstrated the use of amino acids, including a derivative of (S)-2-((Carboxymethyl)amino)propanoic acid, as corrosion inhibitors for mild steel. These inhibitors were shown to be effective, with one achieving up to 96.08% inhibition efficiency (Srivastava et al., 2017).
Brain Tumor Imaging : Another research focused on the enantiomers of a compound related to this compound for use in positron emission tomography (PET) for brain tumor imaging. The (S)-enantiomer showed promising properties for this purpose (McConathy et al., 2010).
Enzymatic Synthesis : The enzymatic synthesis of (S)-amino acids, including variants of this compound, has been explored. These methods provide efficient routes for synthesizing such compounds (Chen et al., 2011).
Metabolism and Drug Metabolism Studies : The metabolism of S-carboxymethyl-L-cysteine, a derivative of this compound, has been studied extensively. It revealed complex interactions with intermediary metabolism, suggesting its potential in therapeutic applications (Mitchell & Steventon, 2012).
Optical Resolution and Synthesis : Optical resolution techniques have been developed for compounds like this compound, enabling the synthesis of optically pure forms. These methods are crucial for creating specific isomers of pharmaceutical interest (Shiraiwa et al., 1998).
Biocatalysis : The use of Methylobacterium for the biocatalysis of β-amino acids, related to this compound, has been investigated for the production of pharmaceutical intermediates (Li et al., 2013).
Green Chemistry Applications : The synthesis and evaluation of green Schiff's bases, derived from amino acids including variants of this compound, have been studied for their corrosion inhibition properties, demonstrating the potential of these compounds in environmentally friendly applications (Gupta et al., 2016).
Wirkmechanismus
Target of Action
(S)-2-((Carboxymethyl)amino)propanoic acid, also known as L-Alanine, N-(carboxymethyl)-, is a derivative of the amino acid alanine. Amino acids are the building blocks of proteins and play a crucial role in various biological processes. They interact with various targets in the body, including enzymes, receptors, and transport proteins .
Mode of Action
The compound’s interaction with its targets involves binding to specific sites on these proteins, leading to changes in their structure and function . For example, it may bind to enzymes and alter their catalytic activity, or it may bind to receptors and modulate their signaling pathways.
Biochemical Pathways
The compound is likely involved in several biochemical pathways due to its amino acid nature. It may participate in protein synthesis, metabolism, and other processes involving amino acids . The exact pathways affected by this compound would depend on its specific targets and their roles in these pathways.
Pharmacokinetics
The pharmacokinetics of this compound would involve its absorption, distribution, metabolism, and excretion (ADME). As an amino acid derivative, it is likely absorbed in the gut via amino acid transporters . Once absorbed, it would be distributed throughout the body, metabolized, and eventually excreted. The compound’s ADME properties would significantly impact its bioavailability and therapeutic potential .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in . For instance, if the compound targets an enzyme involved in a metabolic pathway, it could alter the pathway’s activity and lead to changes at the cellular level.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Understanding these factors is crucial for optimizing the compound’s use and maximizing its therapeutic potential.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-2-(carboxymethylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-3(5(9)10)6-2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUPSBLFPTWJLC-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56857-47-7 | |
| Record name | Strombine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056857477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STROMBINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA59FW3PYC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B152379.png)









![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)



